molecular formula C7H6Cl2O2S B1362476 4-Chloro-2-methylbenzenesulfonyl chloride CAS No. 56157-92-7

4-Chloro-2-methylbenzenesulfonyl chloride

Cat. No.: B1362476
CAS No.: 56157-92-7
M. Wt: 225.09 g/mol
InChI Key: DTMRZJATPXTPSM-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is commonly used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.

Scientific Research Applications

4-Chloro-2-methylbenzenesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of various sulfonamide derivatives, which are important intermediates in pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Utilized in the development of drugs, particularly those targeting bacterial infections, due to its role in synthesizing sulfonamide antibiotics.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound is classified as dangerous, with hazard statements H314 and H335 . This means it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 4-Chloro-2-methylbenzenesulfonyl chloride are not mentioned in the sources, sulfonyl chlorides are widely used in organic synthesis. They are key intermediates in the preparation of a variety of other compounds, including drugs, dyes, and detergents . Therefore, research into new synthetic methods and applications for these compounds is likely to continue.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methylbenzenesulfonyl chloride can be synthesized through several methods. One common route involves the sulfonation of 4-chloro-2-methylbenzene (also known as 4-chloro-o-xylene) with chlorosulfonic acid. The reaction typically proceeds as follows:

4-Chloro-2-methylbenzene+Chlorosulfonic acid4-Chloro-2-methylbenzenesulfonyl chloride+Hydrochloric acid\text{4-Chloro-2-methylbenzene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 4-Chloro-2-methylbenzene+Chlorosulfonic acid→4-Chloro-2-methylbenzenesulfonyl chloride+Hydrochloric acid

The reaction is usually carried out under controlled temperature conditions to prevent side reactions and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-2-methylbenzenesulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to 4-chloro-2-methylbenzenesulfinic acid under specific conditions.

Common Reagents and Conditions

    Amines: React with this compound to form sulfonamides.

    Alcohols: React to form sulfonates.

    Thiols: React to form sulfonothioates.

    Water: Hydrolyzes the compound to the corresponding sulfonic acid.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonates: Formed from reactions with alcohols.

    Sulfonothioates: Formed from reactions with thiols.

    Sulfonic Acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 4-chloro-2-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Lacks the chlorine and methyl substituents, making it less sterically hindered and slightly more reactive.

    4-Chlorobenzenesulfonyl Chloride: Similar but lacks the methyl group, affecting its reactivity and steric properties.

    2-Methylbenzenesulfonyl Chloride: Lacks the chlorine substituent, which influences its electronic properties and reactivity.

Uniqueness

4-Chloro-2-methylbenzenesulfonyl chloride is unique due to the presence of both chlorine and methyl substituents on the benzene ring. These substituents influence the compound’s reactivity and steric properties, making it a valuable reagent in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

4-chloro-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMRZJATPXTPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204691
Record name 4-Chloro-2-methylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56157-92-7
Record name 4-Chloro-2-methylbenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056157927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 56157-92-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276294
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-2-methylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methylbenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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